Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
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Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C₈H₁₂BrN₃O₂. It is known for its unique structure, which includes an imidazo[1,2-a]pyrazine ring system. This compound is typically found as a white to yellow powder or crystals and is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with gαq proteins .
Mode of Action
Related compounds are known to silence gαq proteins . This suggests that Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide might interact with its targets and cause changes in their activity.
Result of Action
Related compounds are known to silence gαq proteins, which could potentially lead to changes in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide generally involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyrazine and ethyl acetoacetate can be used, with cyclization facilitated by acidic or basic catalysts.
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrobromide Formation: Finally, the methyl ester is reacted with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: The non-hydrobromide form of the compound.
Uniqueness
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical reactions and applications where the hydrobromide form is preferred .
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique imidazo[1,2-a]pyrazine ring system, which is known for its diverse pharmacological properties. The following sections provide a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₃O₂·HBr
- Molecular Weight : Approximately 232.1 g/mol
- IUPAC Name : this compound
The compound's structure includes a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyrazine ring. The presence of the methyl group at the second position enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits various biological activities:
1. Antitumor Activity
Preliminary studies suggest that this compound may possess significant antitumor properties. For instance:
- IC₅₀ Values : In vitro assays have shown that related compounds with similar structures exhibit IC₅₀ values ranging from 0.07 to 10.74 μM against various cancer cell lines such as BEL-7402 and A549 .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and inhibiting caspase activity .
2. Neuroprotective Effects
Research has indicated potential neuroprotective effects:
- EC₅₀ Values : Compounds in this class have demonstrated neuroprotective activity with EC₅₀ values as low as 3.68 μM against oxidative stress-induced damage in neuronal cell lines .
- Pathway Inhibition : These compounds may inhibit apoptosis pathways by regulating the expression of Bcl-2/Bax ratios and reducing cytochrome C release .
3. Anti-inflammatory Properties
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have shown promise in reducing inflammation:
- Nitric Oxide Inhibition : Some derivatives exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in macrophages .
Synthesis Methods
The synthesis of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives typically involves several methods:
- Cyclization Reactions : Common methods include cyclization of appropriate precursors under acidic or basic conditions.
- Reagents Used : Common reagents include hydrazines and aldehydes to form the imidazole ring .
Synthesis Method | Description |
---|---|
Cyclization | Formation of the imidazole ring through reaction of hydrazines with carbonyl compounds. |
Alkylation | Introduction of the methyl group via alkylation reactions using methyl halides. |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Neuroprotection :
- Antitumor Efficacy :
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXKIWTKEWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCNCC2=N1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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